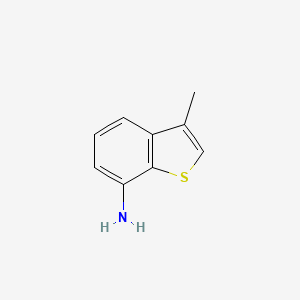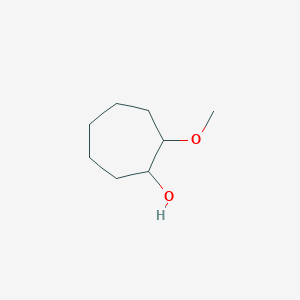
1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one is an organic compound characterized by the presence of a piperidinone ring substituted with a 2,6-difluorophenyl group and a propanoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 2,6-difluoroaniline with a suitable acylating agent, followed by cyclization to form the piperidinone ring. One common method involves the use of propanoyl chloride as the acylating agent in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms in the 2,6-difluorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Difluorophenyl)ethanone: A related compound with a similar structure but different functional groups.
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one:
Uniqueness
1-(2,6-Difluorophenyl)-3-propanoylpiperidin-2-one is unique due to its specific substitution pattern and the presence of both a piperidinone ring and a propanoyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H15F2NO2 |
|---|---|
Molecular Weight |
267.27 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15F2NO2/c1-2-12(18)9-5-4-8-17(14(9)19)13-10(15)6-3-7-11(13)16/h3,6-7,9H,2,4-5,8H2,1H3 |
InChI Key |
JZEGLYYOADKQJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(Azetidin-3-yl)methyl]-1-methyl-1H-pyrazole](/img/structure/B15259186.png)
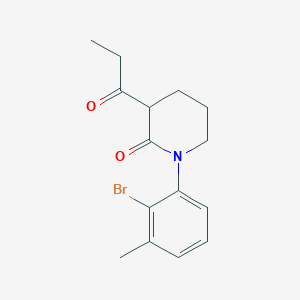
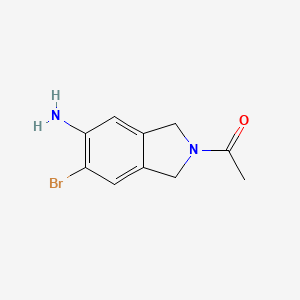
![3-[1-(3,5-Difluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B15259214.png)
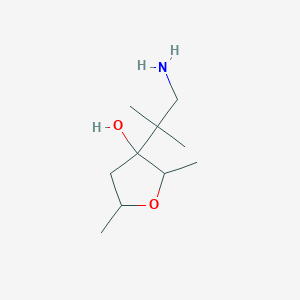
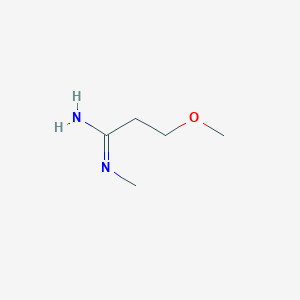
![1-[1-(Aminomethyl)-3-methylcyclopentyl]-2-methylpropan-1-OL](/img/structure/B15259232.png)

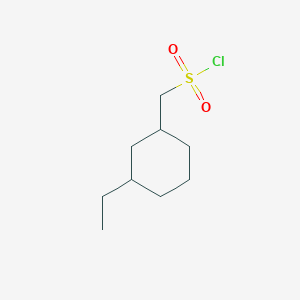
![1-[(Tert-butoxy)carbonyl]-2-methylcyclopropane-1-carboxylic acid](/img/structure/B15259240.png)

